

Palmatrubin: An In-depth Technical Guide on a Protoberberine Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Palmatrubin*

Cat. No.: *B100322*

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A Note on Data Availability: Scientific literature providing in-depth technical data, including quantitative biological activity, detailed experimental protocols, and specific signaling pathways for **Palmatrubin**, is currently limited. This guide presents the available information on the origin and chemical identity of **Palmatrubin**. As a comprehensive analysis is not possible due to the scarcity of specific research, this document will also provide a detailed technical overview of Palmatine, a closely related and extensively studied protoberberine alkaloid found in the same botanical family. This comparative information is intended to provide valuable context for researchers, scientists, and drug development professionals.

Palmatrubin: Origin and Chemical Identity

Palmatrubin is a protoberberine alkaloid of natural origin.

Botanical Source: **Palmatrubin** has been identified in *Tinospora sagittata* (Oliv.) Gagnep, a plant belonging to the Menispermaceae family.^[1]

Chemical Identity:

- IUPAC Name: 2,3,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-9-ol
- Molecular Formula: $C_{20}H_{20}NO_4^+$
- CAS Number: 16176-68-4

Palmatine: A Comprehensive Technical Overview

Palmatine is a well-characterized protoberberine alkaloid with a wide range of documented biological activities. It is also found in species of the Tinospora genus, alongside other plants.

[\[2\]](#)

Data Presentation: Quantitative Biological Data for Palmatine

| Biological Activity | Assay/Model | Test System | Result (IC ₅₀ /Effect) | Reference |
|---------------------|------------------------------------|---|--|---|
| Anticancer | MTT Assay | Human breast cancer cell lines (MCF-7, T47D, ZR-75-1) | IC ₅₀ : 5.126 - 5.805 µg/mL | [3] [4] |
| Anticancer | Anchorage-independent growth assay | Human prostate cancer cell lines (DU145, PC-3, C4-2B) | Significant inhibition of colony formation | [5] |
| Anti-inflammatory | - | - | Reduces inflammation | [6] |
| Antimicrobial | - | Gram-positive and Gram-negative bacteria | Potent activity, especially against Gram-positive bacteria | [2] |
| Antidiarrheal | Ussing chamber | Isolated rat distal colon | Inhibits Ca ²⁺ - and cAMP-activated Cl ⁻ secretion | [7] |
| Neuroprotective | - | - | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) | [2] |

Experimental Protocols: Key Methodologies for Palmatine Research

A. Isolation and Purification of Palmatine from *Berberis cretica*[\[3\]](#)[\[4\]](#)

- Extraction:
 - Air-dried and powdered roots of *Berberis cretica* are macerated with methanol at room temperature.
 - The methanolic extract is concentrated under reduced pressure.
- Acid-Base Partitioning:
 - The residue is dissolved in 10% acetic acid and filtered.
 - The acidic solution is washed with diethyl ether.
 - The pH of the aqueous phase is adjusted to 10 with 25% ammonium hydroxide.
 - The alkaloid fraction is extracted with chloroform.
- Chromatographic Purification:
 - The chloroform extract is subjected to column chromatography on a silica gel column.
 - Elution is performed with a gradient of chloroform and methanol.
 - Fractions containing palmatine are identified by thin-layer chromatography (TLC).
 - Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent to yield pure palmatine.

B. Cell Viability (MTT) Assay for Anticancer Activity[\[3\]](#)[\[4\]](#)

- Cell Seeding: Human breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 1×10^4 cells/well and allowed to adhere overnight.

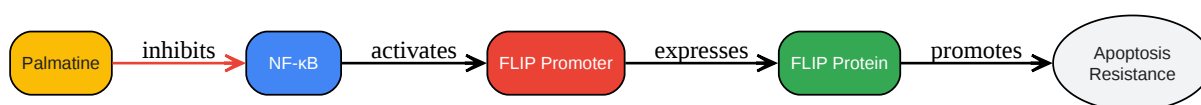
- **Treatment:** Cells are treated with various concentrations of palmatine for 48-72 hours.
- **MTT Incubation:** MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Signaling Pathways Modulated by Palmatine

Palmatine exerts its biological effects by modulating several key signaling pathways.

A. Inhibition of NF-κB Signaling Pathway in Prostate Cancer[5]

Palmatine has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway in prostate cancer cells. This inhibition leads to the downregulation of NF-κB target genes, such as FLICE-like inhibitory protein (FLIP), which is involved in apoptosis resistance.

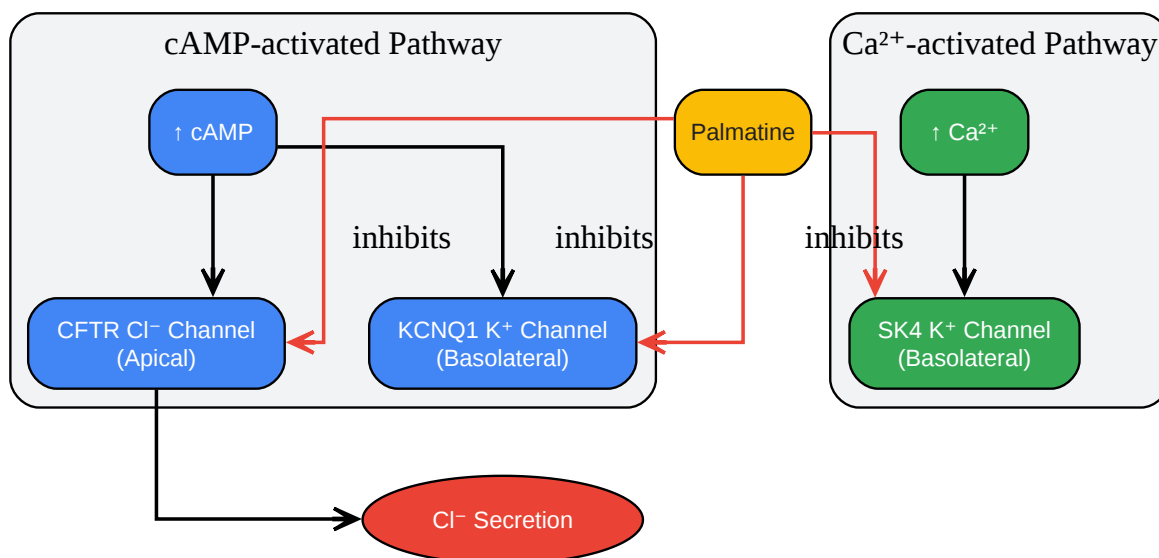


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Caption: Inhibition of the NF-κB signaling pathway by Palmatine.

B. Modulation of Ion Transport in Intestinal Epithelial Cells[7]

Palmatine inhibits chloride secretion in the colon by targeting key ion channels involved in both calcium-activated and cAMP-activated signaling pathways. This dual inhibition contributes to its antidiarrheal effects.



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Caption: Modulation of ion transport pathways by Palmatine.

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